molecular formula C15H15IN2O6 B11633725 methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate

methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate

Cat. No.: B11633725
M. Wt: 446.19 g/mol
InChI Key: SRQPIZJHCDNBAJ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate is a complex organic compound featuring an imidazolidinone core, an iodophenoxy group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . The iodophenoxy group can be introduced via a halogenation reaction using iodine and a suitable oxidizing agent . The final step involves esterification to introduce the ethoxy group and form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for microwave-assisted reactions and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The imidazolidinone core can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the iodine atom.

Major Products

The major products formed from these reactions include various substituted imidazolidinones, dihydro derivatives, and compounds with different functional groups replacing the iodophenoxy group.

Scientific Research Applications

Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate is unique due to its combination of an iodophenoxy group and an ethoxy substituent, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15IN2O6

Molecular Weight

446.19 g/mol

IUPAC Name

methyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetate

InChI

InChI=1S/C15H15IN2O6/c1-3-23-11-6-8(5-10-14(20)18-15(21)17-10)4-9(16)13(11)24-7-12(19)22-2/h4-6H,3,7H2,1-2H3,(H2,17,18,20,21)/b10-5+

InChI Key

SRQPIZJHCDNBAJ-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.